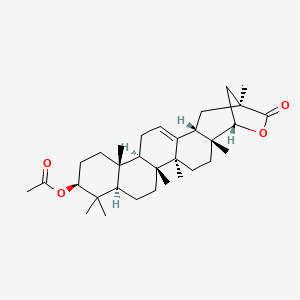

Wilforlide A acetate

Descripción general

Descripción

Wilforlide A acetate, also known as T1, is a quality control standard of Tripterygium Glycosides . It is a bioactive triterpenoid isolated from Tripterygium wilfordii and has anti-inflammatory effects .

Molecular Structure Analysis

The molecular formula of Wilforlide A acetate is C32H48O4 . Its molecular weight is 496.7 . The IUPAC name is [(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate .

Physical And Chemical Properties Analysis

Wilforlide A acetate is a powder . It has a molecular weight of 496.7 and a molecular formula of C32H48O4 .

Aplicaciones Científicas De Investigación

Chemosensitizing Effect in Prostate Cancer Treatment

Wilforlide A acetate has been found to have a significant chemosensitizing effect in the treatment of drug-resistant prostate cancer . In a study, it was observed that Wilforlide A acetate significantly enhanced the sensitivity of drug-resistant prostate cancer cell lines to docetaxel, a chemotherapy drug . This was achieved by reducing the IC50 (the concentration of the drug that reduces the response by half) in these resistant cell lines .

Inhibition of P-glycoprotein Efflux Transporter

Wilforlide A acetate has been found to inhibit the P-glycoprotein efflux transporter . This protein is often overexpressed in cancer cells and is known to pump out drugs from the cells, leading to multi-drug resistance . By inhibiting this transporter, Wilforlide A acetate can potentially enhance the effectiveness of chemotherapy drugs .

Downregulation of Cyclin E2 Splice Variant 1 mRNA

Another mechanism through which Wilforlide A acetate enhances the chemosensitizing effect of docetaxel is by downregulating cyclin E2 splice variant 1 mRNA . This variant has been known as a mechanism of resistance .

In Vivo Efficacy in Retarding Tumor Growth

In a high-dose treatment group, the combination of Wilforlide A acetate and docetaxel significantly retarded the growth of resistant prostate cancer in a xenograft mouse model . This suggests that Wilforlide A acetate could potentially be used in combination with other chemotherapy drugs to enhance their effectiveness in vivo .

Potential Drug Candidate to Overcome Docetaxel Resistance

Given its chemosensitizing effect both in vitro and in vivo, Wilforlide A acetate is being considered as a potential new drug candidate to overcome docetaxel resistance in prostate cancer .

Mecanismo De Acción

Target of Action

Wilforlide A acetate, a bioactive triterpene isolated from Tripterygium wilfordii, primarily targets P-glycoprotein efflux transporter and cyclin E2 splice variant 1 mRNA . These targets play a crucial role in chemoresistance, a significant challenge in the treatment of metastatic castrate-resistant prostate cancers (mCRPC) .

Mode of Action

Wilforlide A acetate interacts with its targets by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA . This interaction enhances the sensitivity of resistant prostate cancer cell lines to docetaxel, a chemotherapy drug .

Biochemical Pathways

The primary biochemical pathway affected by Wilforlide A acetate involves the inhibition of the P-glycoprotein efflux transporter and the downregulation of cyclin E2 splice variant 1 mRNA . Both of these mechanisms are known to contribute to chemoresistance . By inhibiting these pathways, Wilforlide A acetate can enhance the chemosensitizing effect of docetaxel .

Pharmacokinetics

It is known that the compound has a significant chemosensitizing effect both in vitro and in vivo .

Result of Action

The molecular and cellular effects of Wilforlide A acetate’s action include a significant reduction in the IC50 of docetaxel in resistant prostate cancer cell lines . In high-dose treatment groups, the combination of Wilforlide A acetate and docetaxel significantly retarded the growth of resistant prostate cancer .

Safety and Hazards

Direcciones Futuras

Wilforlide A acetate has been found to enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . It also ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization . Further studies are warranted to verify Wilforlide A as a new drug candidate to overcome docetaxel resistance in prostate cancer and to further understand its role in the treatment of rheumatoid arthritis .

Propiedades

IUPAC Name |

[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKCIDCRXAOGCM-KXWOPETLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140744 | |

| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wilforlide A acetate | |

CAS RN |

84104-80-3 | |

| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione-13C2,d](/img/no-structure.png)